REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[C:11]=1[OH:12])[CH:7]=O)C.C(N[N:19](NCC)[C:20](=[O:24])[CH2:21][C:22]#[N:23])C.[C:28](O)(=O)[CH3:29].N1CCC[CH2:34][CH2:33]1>C1(C)C=CC=CC=1>[CH2:33]([N:19]([CH2:28][CH3:29])[C:20](=[O:24])[C:21]([C:22]#[N:23])=[CH:7][C:6]1[CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[C:11]([OH:12])=[C:4]([O:3][CH3:1])[CH:5]=1)[CH3:34]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
|
Name
|
N,N-diethylaminocyanoacetamide
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
C(C)NN(C(CC#N)=O)NCC
|
Name
|
|
Quantity
|
4.18 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
107.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Water was removed azeotrophically for 15 hours
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
quenched into dilute hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
chilled water (375 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C(=CC1=CC(=C(C(=C1)[N+](=O)[O-])O)OC)C#N)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 88.95% | |
YIELD: CALCULATEDPERCENTYIELD | 162% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |